molecular formula C19H24N4O3 B13949415 3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]-pyridazin-6-amine

3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]-pyridazin-6-amine

Cat. No.: B13949415
M. Wt: 356.4 g/mol
InChI Key: OLSQOVJNJXIUSG-UHFFFAOYSA-N
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Description

3-(1,4-dioxaspiro[45]dec-7-en-8-yl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]-pyridazin-6-amine is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]-pyridazin-6-amine typically involves multi-step organic synthesis. The process begins with the preparation of the core imidazo[1,2-b]pyridazine structure, followed by the introduction of the spiro and pyran moieties. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]-pyridazin-6-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

3-(1,4-dioxaspiro[4

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have bioactive properties that make it useful in studying biological pathways and processes.

    Industry: It could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]-pyridazin-6-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific biological activity of the compound, which could be elucidated through further research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-b]pyridazine derivatives, as well as compounds with spiro and pyran moieties. Examples include:

  • Imidazo[1,2-b]pyridazine derivatives with different substituents.
  • Spiro compounds with various ring sizes and functional groups.
  • Pyran derivatives with different substituents.

Uniqueness

The uniqueness of 3-(1,4-dioxaspiro[45]dec-7-en-8-yl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]-pyridazin-6-amine lies in its combination of multiple functional groups, which can confer unique chemical and biological properties

Properties

Molecular Formula

C19H24N4O3

Molecular Weight

356.4 g/mol

IUPAC Name

3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine

InChI

InChI=1S/C19H24N4O3/c1-2-18-20-13-16(14-3-7-19(8-4-14)25-11-12-26-19)23(18)22-17(1)21-15-5-9-24-10-6-15/h1-3,13,15H,4-12H2,(H,21,22)

InChI Key

OLSQOVJNJXIUSG-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC2=NN3C(=NC=C3C4=CCC5(CC4)OCCO5)C=C2

Origin of Product

United States

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